molecular formula C9H15NO3 B13316803 Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate

Cat. No.: B13316803
M. Wt: 185.22 g/mol
InChI Key: QSOGGNJSTUMNFI-VOTSOKGWSA-N
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Description

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C₉H₁₅NO₃. It is a derivative of pentanoic acid and contains a dimethylamino group, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of dimethylamine with a suitable precursor, such as a keto ester. One common method is the condensation of dimethylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, leading to the formation of various intermediates. These intermediates can then undergo further transformations, resulting in the desired products. The compound’s reactivity is influenced by the electron-donating nature of the dimethylamino group, which enhances its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (2E)-2-(dimethylaminomethylidene)-3-oxopentanoate

InChI

InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6+

InChI Key

QSOGGNJSTUMNFI-VOTSOKGWSA-N

Isomeric SMILES

CCC(=O)/C(=C\N(C)C)/C(=O)OC

Canonical SMILES

CCC(=O)C(=CN(C)C)C(=O)OC

Origin of Product

United States

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